3-Phenanthrenecarboxylicacid, 9-chloro-

描述

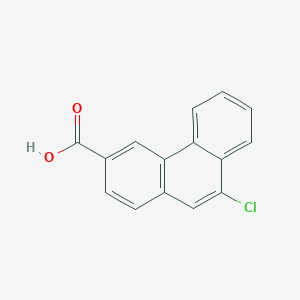

3-Phenanthrenecarboxylic acid, 9-chloro- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a chlorine atom at position 9 and a carboxylic acid group at position 2. Phenanthrene derivatives are critical in medicinal chemistry and materials science due to their aromatic stability and functional versatility.

属性

CAS 编号 |

7473-69-0 |

|---|---|

分子式 |

C15H9ClO2 |

分子量 |

256.68 g/mol |

IUPAC 名称 |

9-chlorophenanthrene-3-carboxylic acid |

InChI |

InChI=1S/C15H9ClO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |

InChI 键 |

JAIIDCPBHNDDLV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)Cl |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation for 3-Acetyl Derivatives

The preparation of 3-acetyl derivatives of halogenated phenanthrenes such as 9-chloro-phenanthrene is commonly achieved by Friedel-Crafts acylation. This method uses acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 3-position on the phenanthrene ring system. The 3-acetyl-9-chlorophenanthrene intermediate is a crucial precursor for further oxidation to the carboxylic acid.

Attempts to apply similar conditions to 9-iodophenanthrene failed, indicating sensitivity of the halogen substituent to reaction conditions, but 9-chloro and 9-bromo derivatives are amenable to this approach.

Conversion of 3-Acetyl Derivatives to Carboxylic Acids

The 3-acetyl derivatives are converted to the corresponding carboxylic acids through a modified haloform reaction using sodium hypobromite. This reaction cleaves the methyl ketone to form the carboxylic acid at the 3-position, effectively transforming 3-acetyl-9-chlorophenanthrene into 3-phenanthrenecarboxylic acid, 9-chloro-.

Aromatic Finkelstein Reaction for Halogen Exchange

An aromatic Finkelstein reaction can be employed to interconvert halogen substituents on the phenanthrene ring, such as converting 9-bromo to 9-iodo derivatives. This method involves halogen exchange under nucleophilic aromatic substitution conditions and is useful when specific halogenated intermediates are required for subsequent reactions.

Use of Acid Chlorides and Schotten-Baumann Conditions

In related synthetic schemes, acid chlorides derived from corresponding carboxylic acids are prepared by treatment with thionyl chloride. These acid chlorides can then react with amines or other nucleophiles under Schotten-Baumann conditions (aqueous base and organic solvent) to form amide or ester derivatives. While this is more common in related piperazine derivatives, the preparation of acid chlorides is a relevant step in the derivatization of phenanthrenecarboxylic acids.

Extraction and Purification Techniques

After synthesis, the product is often isolated by extraction with solvents such as dichloromethane from aqueous reaction mixtures, followed by purification steps including recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-Acetyl-9-chlorophenanthrene | Key step for introducing acetyl group |

| 2 | Haloform Reaction | Sodium hypobromite | 3-Phenanthrenecarboxylic acid, 9-chloro | Converts acetyl to carboxylic acid |

| 3 | Aromatic Finkelstein | Halogen exchange reagents | Halogenated phenanthrene derivatives | Used for halogen substitution |

| 4 | Acid Chloride Formation | Thionyl chloride | Acid chloride intermediates | For further derivatization |

| 5 | Extraction and Purification | Dichloromethane extraction, chromatography | Pure product | Essential for isolation and purity |

Research Findings and Considerations

- The Friedel-Crafts acylation of 9-chlorophenanthrene proceeds efficiently, but the reaction conditions must be carefully controlled to avoid side reactions or decomposition.

- Conversion of acetyl intermediates to carboxylic acids via haloform reaction is effective and widely used in this context.

- Attempts to synthesize analogous 3-acetyl-9-iodophenanthrene derivatives under similar conditions have failed, indicating the unique reactivity of the 9-chloro substituent compared to heavier halogens.

- The aromatic Finkelstein reaction is a valuable tool for modifying halogen substituents on the phenanthrene ring, allowing access to a variety of halogenated derivatives for further functionalization.

- Extraction with dichloromethane from aqueous ammonium chloride solutions is a standard workup procedure to obtain the desired product in pure form.

化学反应分析

Types of Reactions

3-Phenanthrenecarboxylicacid, 9-chloro- undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Phenanthrene-3-carboxaldehyde or phenanthrene-3-carboxylic acid derivatives.

Reduction: Phenanthrene-3-carboxylic acid.

Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

科学研究应用

3-Phenanthrenecarboxylicacid, 9-chloro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Phenanthrenecarboxylicacid, 9-chloro- involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Halogenated Phenanthrene Derivatives

9-Chlorophenanthrene (C₁₄H₉Cl)

- Structure : Phenanthrene with a chlorine substituent at position 7.

- Molecular Weight : 212.674 g/mol .

- Properties: Non-polar, hydrophobic (logP ~4.04 for 9-chloroacridine analogs) .

- Applications : Acts as a precursor in mutagenicity studies, where halogenation at position 9 inhibits 9,10-dihydrodiol formation, enhancing mutagenic activity in Salmonella typhimurium assays .

1-Phenanthrenecarboxylic Acid, 9-Bromo- (C₁₅H₉BrO₂)

- Structure : Phenanthrene with bromine at position 9 and a carboxylic acid at position 1.

- Molecular Weight : 301.135 g/mol.

- Properties : Higher density (1.615 g/cm³) and boiling point (513.9°C) compared to chloro analogs due to bromine’s larger atomic radius .

- Synthesis : Prepared via halogenation of phenanthrene followed by carboxylation, similar to methods for acridine derivatives .

3-Phenanthrenecarboxylic Acid, 9-Chloro-

- Inferred Properties: Molecular weight: ~256.67 g/mol (based on phenanthrene + Cl + COOH). Solubility: Enhanced water solubility compared to non-carboxylic analogs due to the acidic group. Reactivity: Carboxylic acid enables salt formation (e.g., hydrochlorides) and participation in condensation reactions .

Anthracene Derivatives

9-Chloroanthracene (C₁₄H₉Cl)

Acridine Derivatives

9-Chloroacridine (C₁₃H₈ClN)

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Applications |

|---|---|---|---|---|---|

| 3-Phenanthrenecarboxylic acid, 9-chloro- | C₁₅H₉ClO₂ | ~256.67 | -Cl (C9), -COOH (C3) | ~3.5* | Drug intermediates, materials science |

| 9-Chlorophenanthrene | C₁₄H₉Cl | 212.67 | -Cl (C9) | ~4.04 | Mutagenicity studies |

| 1-Phenanthrenecarboxylic acid, 9-bromo- | C₁₅H₉BrO₂ | 301.14 | -Br (C9), -COOH (C1) | 4.45 | Medicinal chemistry |

| 9-Chloroanthracene | C₁₄H₉Cl | 212.67 | -Cl (C9) | ~4.0 | Organic electronics |

| 9-Chloroacridine | C₁₃H₈ClN | 213.67 | -Cl (C9), N-heterocycle | 4.04 | Anticancer agents |

*Estimated based on substituent contributions.

Research Findings and Implications

- Mutagenicity: Halogenation at position 9 in phenanthrene derivatives (e.g., 9-chloro, 9-bromo) correlates with inhibited 9,10-dihydrodiol formation, enhancing mutagenic activity in bacterial assays .

- Synthetic Routes : Copper- or palladium-catalyzed amination/chlorination (e.g., Ullmann reactions) are viable for introducing substituents, while carboxylation often employs phosphonate-mediated HWE reactions .

- Material Science : Phenanthrenecarboxylic acids are precursors for polyimides and liquid crystals, with halogenation improving thermal stability .

常见问题

Basic: What synthetic routes are recommended for 3-Phenanthrenecarboxylicacid, 9-chloro-?

Methodological Answer:

Synthesis typically involves halogenation and carboxylation steps. For halogenation, Friedel-Crafts alkylation or electrophilic substitution using chlorine donors (e.g., Cl2/FeCl3) can introduce the chloro group at the 9-position of phenanthrene. Subsequent carboxylation may employ Kolbe-Schmitt conditions (CO2 under high pressure with NaOH) to introduce the carboxylic acid group at the 3-position. Purity should be verified via HPLC or GC-MS, referencing protocols for structurally similar compounds like 9-chloroanthracene .

Basic: What analytical techniques are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substitution patterns and purity. Compare chemical shifts to anthracene derivatives (e.g., 9-chloroanthracene: δ 7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm<sup>−1</sup> for carboxylic acid; C-Cl stretch ~750 cm<sup>−1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, 9-chloroanthracene (C14H9Cl) has a molecular ion peak at m/z 212.04 .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at −20°C to minimize degradation. Monitor for discoloration or precipitation, which indicate decomposition .

- Disposal : Follow EPA guidelines for halogenated aromatic compounds. Neutralize carboxylic acid groups with NaHCO3 before disposal .

Advanced: How to resolve contradictory solubility or logP data in different solvents?

Methodological Answer:

- Experimental Design : Use the shake-flask method with octanol/water partitioning (logP). Validate with HPLC retention times under standardized conditions (C18 column, 1 mL/min flow rate) .

- Data Triangulation : Cross-reference results with computational models (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from solvent polarity or temperature variations. For example, logP values for phenanthrene derivatives can vary by ±0.5 units due to measurement conditions .

Advanced: How to address inconsistencies in spectral data (e.g., NMR vs. IR)?

Methodological Answer:

- Systematic Validation : Re-run spectra under identical conditions (e.g., solvent, concentration). For NMR, use deuterated DMSO to avoid solvent interference.

- Quantum Mechanical Calculations : Perform DFT (Density Functional Theory) simulations to predict NMR/IR spectra. Compare experimental vs. theoretical peaks for functional group confirmation .

- Contamination Check : Analyze via TLC or elemental analysis to rule out impurities, which often cause split peaks or unexpected absorptions .

Advanced: What computational approaches model reactivity or environmental interactions?

Methodological Answer:

- DFT Studies : Optimize molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to predict electrophilic/nucleophilic sites for reactions (e.g., chlorination at the 9-position) .

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to study environmental fate. Parameters like van der Waals radii and solvent-accessible surface area (SASA) are critical .

Advanced: How to design ecotoxicology studies for this compound?

Methodological Answer:

- Model Organisms : Use Daphnia magna (OECD Test 202) or zebrafish embryos (FET test) for acute toxicity. For chronic effects, assess bioaccumulation in lipid-rich tissues via GC-MS .

- Dose-Response Analysis : Fit data to Hill equations or probit models. Compare LC50 values to structurally similar compounds (e.g., 9-chloroanthracene’s LC50 in fish: ~5 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。